

Unveiling the Molecular Architecture of Brandioside: A Spectroscopic Guide

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Compound of Interest

Compound Name: *Brandioside*

Cat. No.: *B236842*

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For researchers, scientists, and professionals in drug development, the precise identification of natural products is a critical step in the discovery pipeline. This technical guide provides an in-depth look at the spectroscopic data essential for the unequivocal identification of **Brandioside**, a phenylpropanoid glycoside isolated from *Brandisia hancei*. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols, and a visual representation of its structure.

Executive Summary

Brandioside, a complex phenylpropanoid glycoside, has been structurally elucidated as [β -(3',4'-dihydroxyphenyl)-ethyl]-(2-O-acetyl)-(3,6-O-di- α -L-rhamnopyranosyl)-(4-O-caffeoyl)- β -D-glucopyranoside. This guide synthesizes the key spectroscopic data from the foundational literature to facilitate its unambiguous identification. The presented data, including ^1H and ^{13}C NMR chemical shifts and mass spectrometry fragmentation, provides a definitive fingerprint for this compound.

Spectroscopic Data for Brandioside Identification

The structural elucidation of **Brandioside** relies on a combination of one- and two-dimensional NMR spectroscopy, along with mass spectrometry. The following tables summarize the critical quantitative data.

Table 1: ^1H NMR Spectroscopic Data for Brandioside

Atom No.	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Aglycone (Phenylethyl moiety)			
α	2.85	t	7.0
β	4.01	t	7.0
1'	6.68	d	2.0
2'	6.65	d	8.0
5'	6.54	dd	8.0, 2.0
Aglycone (Caffeoyl moiety)			
2"	6.95	d	2.0
5"	6.78	d	8.2
6"	6.88	dd	8.2, 2.0
7" (α)	6.25	d	16.0
8" (β)	7.55	d	16.0
Glucose			
1-Glc	4.38	d	7.8
2-Glc	4.95	dd	9.5, 7.8
3-Glc	4.20	t	9.5
4-Glc	5.05	t	9.5
5-Glc	3.85	m	
6a-Glc	3.80	m	
6b-Glc	3.65	m	
Rhamnose I			

1-Rha I	5.15	d	1.5
2-Rha I	4.05	m	
3-Rha I	3.75	dd	9.5, 3.0
4-Rha I	3.40	t	9.5
5-Rha I	3.60	m	
6-Rha I (CH ₃)	1.10	d	6.2
Rhamnose II			
1-Rha II	4.55	d	1.5
2-Rha II	3.95	m	
3-Rha II	3.68	dd	9.5, 3.0
4-Rha II	3.35	t	9.5
5-Rha II	3.55	m	
6-Rha II (CH ₃)	1.25	d	6.2
Acetyl Group			
CH ₃ CO	2.10	s	

Table 2: ¹³C NMR Spectroscopic Data for Brandioside

Atom No.	Chemical Shift (δ) ppm
Aglycone (Phenylethyl moiety)	
α	36.5
β	71.8
1'	131.5
2'	117.2
3'	145.8
4'	144.5
5'	116.5
6'	121.2
Aglycone (Caffeoyl moiety)	
1"	127.5
2"	115.2
3"	146.5
4"	149.8
5"	116.0
6"	123.0
7" (α)	114.5
8" (β)	147.2
9" (C=O)	168.5
Glucose	
1-Glc	103.0
2-Glc	75.5
3-Glc	82.0

4-Glc	71.0
5-Glc	76.0
6-Glc	68.0
Rhamnose I	
1-Rha I	102.5
2-Rha I	72.5
3-Rha I	72.2
4-Rha I	74.0
5-Rha I	70.0
6-Rha I (CH ₃)	18.5
Rhamnose II	
1-Rha II	102.0
2-Rha II	72.8
3-Rha II	72.4
4-Rha II	74.2
5-Rha II	69.8
6-Rha II (CH ₃)	18.8
Acetyl Group	
CH ₃ CO	21.2
CH ₃ CO	172.5

Mass Spectrometry Data

Mass spectrometry provides crucial information for determining the molecular weight and fragmentation pattern of **Brandioside**.

- FAB-MS (Negative Ion Mode):m/z 933 [M-H]⁻

This corresponds to the molecular formula $C_{43}H_{58}O_{22}$.

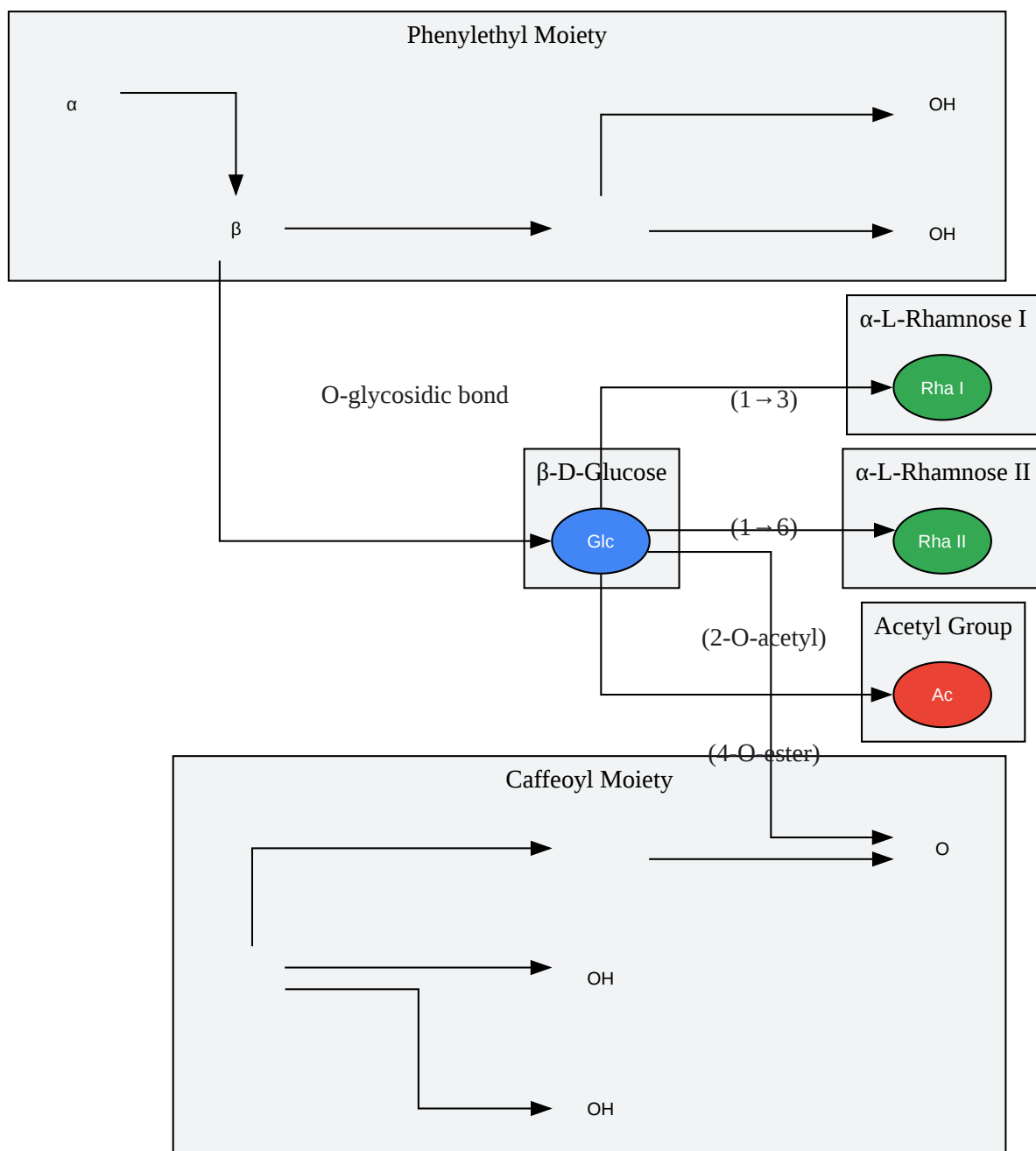
Experimental Protocols

The spectroscopic data for **Brandioside** was obtained using the following methodologies:

- Isolation: **Brandioside** was isolated from the aerial parts of *Brandisia hancei* through a series of chromatographic techniques, including column chromatography on silica gel and polyamide, followed by preparative HPLC.
- NMR Spectroscopy: 1H and ^{13}C NMR spectra were recorded on a Bruker AM-400 spectrometer. Samples were dissolved in methanol- d_4 (CD_3OD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was performed on a VG ZAB-HS instrument using a glycerol matrix in the negative ion mode.

Visualization of Brandioside Structure

The following diagram illustrates the chemical structure of **Brandioside**, highlighting the key moieties.



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Caption: Chemical structure of **Brandioside**.

This guide provides the essential spectroscopic data and methodologies for the confident identification of **Brandioside**. For further details, researchers are encouraged to consult the original publication: He, Z.D. & Yang, C.R. (1991). **Brandioside**, a phenylpropanoid glycoside from *Brandisia hancei*. *Phytochemistry*, 30(2), 701-702.

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